molecular formula C5H7NaO3 B2497156 Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2361639-90-7

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B2497156
CAS No.: 2361639-90-7
M. Wt: 138.098
InChI Key: OXUIJWRDBSXKKZ-RFKZQXLXSA-M
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Description

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C5H7NaO3 and its molecular weight is 138.098. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectra and Molecular Structure

  • Vibrational Spectra Analysis : The study of Raman and infrared spectra of related cyclopropane compounds, such as C3H5COOH and C3H5COONa, provides insights into their molecular structures. These analyses indicate differences in symmetry and structural changes in various states (liquid or aqueous solution) (Maillols, 1972).

Synthesis and Chemical Transformations

  • Cyclopropanol Intermediates in Synthesis : Tertiary cyclopropanols, easily derived from carboxylic esters, are utilized in the synthesis of fluorinated ketones. This process involves cyclopropane ring cleavage, highlighting the utility of cyclopropane compounds in complex organic syntheses (Konik et al., 2017).
  • Polymerization of Cyclopropane Derivatives : Diethyl 1,1-cyclopropanedicarboxylate undergoes anionic ring-opening polymerization, a process initiated by metallic sodium. This demonstrates the potential of cyclopropane derivatives in polymer chemistry (Penelle et al., 1994).
  • Synthesis of Bicyclic γ-Lactones : Reductive cyclization of specific dihydrofuran-2-ones with sodium tetrahydridoborate produces bicyclic compounds with fused cyclopropane rings, illustrating the cyclopropane compounds' role in generating complex molecular structures (Avetisyan et al., 2008).
  • Electrocatalytic Synthesis of Acid Derivatives : Cyclopropanecarboxylic acid derivatives are synthesized via an electrocatalytic process, showcasing the diverse methods for creating cyclopropane-based compounds (Vereshchagin et al., 2015).

Metal Interactions and Complex Formation

  • Metal Ion Interaction Studies : Sodium(I) salts and other metal complexes of similar cyclopropane derivatives are studied, providing insight into the binding mechanisms and molecular structures of these compounds (Malek et al., 2005).
  • Ring-Opening Reactions with Sodium Metal : Arylcyclopropanes undergo reductive ring opening in the presence of sodium, leading to various functionalized compounds. This highlights sodium's role in modifying cyclopropane rings (Yorimitsu et al., 2020).

Miscellaneous Applications

  • Sodium Chlorides in High-Pressure Conditions : Studies on sodium chloride and its variants at high pressures and temperatures reveal unexpected stable stoichiometries, emphasizing the importance of pressure in altering the behavior of sodium-based compounds (Zhang et al., 2012).
  • Solution Behavior Studies : Research into the behavior of sodium 1,2-bis(2-ethylhexyloxycarbonyl)-1-ethanesulfonate in water-oil systems underlines the role of sodium compounds in colloidal and interface science (Kunieda & Shinoda, 1979).

Properties

IUPAC Name

sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUIJWRDBSXKKZ-RFKZQXLXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361639-90-7
Record name rac-sodium (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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